molecular formula C10H12FN B060551 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 173998-63-5

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B060551
CAS RN: 173998-63-5
M. Wt: 165.21 g/mol
InChI Key: WWEGVSHNWGNDIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorine-substituted tetrahydronaphthalene derivatives, such as "7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine," often involves Michael addition reactions. For instance, the synthesis of closely related fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives has been accomplished through Michael addition reactions between guanidine hydrochloride and α,β-unsaturated ketones (Sun et al., 2019). Another approach for synthesizing enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives utilizes two complementary synthetic strategies, highlighting the versatility in accessing fluorinated tetrahydronaphthalene derivatives (Lázaro et al., 2016).

Scientific Research Applications

Amine-Functionalized Sorbents for Environmental Remediation

Amine-containing sorbents have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents. This suggests that fluoro-amine compounds could play a role in the development of advanced materials for water purification and environmental remediation (Ateia et al., 2019).

Advanced Materials and Polymer Science

The incorporation of fluorine atoms into polymers, such as in the synthesis of polytetrafluoroethylene (PTFE), significantly impacts the material's properties, including chemical inertness, hydrophobicity, thermal stability, and low friction. This highlights the potential of fluoro-amine compounds in modifying the properties of polymers for specific applications, ranging from medical devices to coatings and lubricants (Puts et al., 2019).

Sensing Applications

Amine-functionalized materials have demonstrated significant potential in sensing applications, especially for detecting hazardous substances. The unique properties of fluoro-amine compounds could be leveraged to develop sensitive and selective sensors for environmental monitoring, security, and diagnostics. For example, nanostructured luminescent micelles containing amine groups have been used as efficient sensors for nitroaromatic and nitramine explosives, indicating the potential application of fluoro-amine derivatives in similar contexts (Paria et al., 2022).

Catalysis and Chemical Synthesis

Amine-functionalized metal-organic frameworks (MOFs) have been explored for their catalytic properties and CO2 capture capabilities. The basicity of amine groups facilitates strong interactions with CO2, suggesting that fluoro-amine compounds could contribute to the development of new catalysts and materials for gas capture and sequestration technologies (Lin et al., 2016).

properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEGVSHNWGNDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599295
Record name 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

CAS RN

173998-63-5
Record name 7-Fluoro-1,2,3,4-tetrahydro-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173998-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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